N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide
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Overview
Description
N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorinated phenyl ring, a methoxy-substituted imidazo[1,2-b]pyridazine moiety, and a methoxybenzamide group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Fluoro Group: The fluorination of the phenyl ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation: The final step involves the coupling of the methoxybenzamide with the fluorinated imidazo[1,2-b]pyridazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly targeting specific enzymes or receptors involved in diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide would depend on its specific target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methoxy groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide
- 2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide may offer unique properties such as enhanced binding affinity due to the specific positioning of the fluorine and methoxy groups. Its structural features can provide distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-18-6-4-3-5-14(18)21(27)24-16-11-13(7-8-15(16)22)17-12-26-19(23-17)9-10-20(25-26)29-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWAIHWRJHQCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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